molecular formula C22H27NO2 B2941914 1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane CAS No. 1797187-64-4

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane

Cat. No.: B2941914
CAS No.: 1797187-64-4
M. Wt: 337.463
InChI Key: BYXVNZSPGCZIJO-UHFFFAOYSA-N
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Description

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane is a synthetic chemical compound featuring an azepane core, a seven-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. Azepane-based scaffolds are pharmacologically relevant and are found in compounds investigated for a range of therapeutic areas, serving as key structural motifs in the development of novel bioactive molecules . This particular compound is designed with a 3,4-dimethylbenzoyl group and a 4-methoxyphenyl substituent, which may influence its lipophilicity, stereochemistry, and binding affinity toward biological targets. As a building block, it provides researchers with a versatile intermediate for the synthesis of more complex compounds, such as through click chemistry or other ligation techniques . It is supplied as a high-purity material for research applications exclusively. This product is intended for use in laboratory research only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and operating within a well-ventilated environment.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-16-7-8-19(14-17(16)2)22(24)23-13-5-4-6-20(15-23)18-9-11-21(25-3)12-10-18/h7-12,14,20H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVNZSPGCZIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-Dimethylbenzoyl Group: This step involves the acylation of the azepane ring using 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Biological Activity Reference
1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)azepane Azepane 3,4-Dimethylbenzoyl; 4-methoxyphenyl Theoretical: Potential CNS modulation N/A
(E)-3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)propenone (CHO27) Chalcone 4-Methoxyphenyl; 3,4,5-trimethoxyphenyl Anticancer (prostate cancer)
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one Chalcone-triazole Triazole; 3,4-dimethoxyphenyl Herbicide, fungicide
1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane Azepane Isopropylsulfonyl; 4-methoxyphenyl Undisclosed (structural analog)

Key Observations:

Chalcone derivatives (e.g., CHO27) feature a propenone linker, which is critical for intercalating into cellular targets like microtubules or kinases .

Substituent Effects :

  • Methoxy Groups : 4-Methoxyphenyl substituents are common in both azepanes and chalcones. In CHO27, the 3,4,5-trimethoxyphenyl group enhances anticancer activity by promoting tubulin polymerization inhibition .
  • Triazole Addition : The triazole moiety in ’s compound introduces heterocyclic diversity, broadening bioactivity to include antifungal and herbicidal effects .

Biological Activity: Chalcone derivatives dominate anticancer research (e.g., CHO27’s nanomolar potency against prostate cancer via p53-mediated apoptosis) . Azepane analogs are less characterized but may offer advantages in CNS drug design due to their lipophilic nature and metabolic stability .

Table 2: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
This compound C₂₂H₂₅NO₂ 335.44 ~3.2 (moderate lipophilicity)
CHO27 C₂₀H₂₀O₅ 340.37 ~2.8
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-triazolpropan-1-one C₂₀H₁₉N₃O₄ 365.39 ~1.5
  • Synthetic Methods :
    • Azepanes: Typically synthesized via ring-closing metathesis or Michael addition reactions, as seen in ’s sulfonyl-substituted analog .
    • Chalcones: Prepared via Claisen-Schmidt condensation, with green chemistry adaptations (e.g., solvent-free protocols) improving sustainability .

Structure-Activity Relationship (SAR) Insights

Methoxy Positioning: 4-Methoxy groups enhance solubility and target binding in both azepanes and chalcones.

Heterocyclic Additions :

  • Triazole incorporation () introduces hydrogen-bonding capabilities, improving interactions with fungal or plant enzyme targets .

Ring Size :

  • Azepanes’ larger ring size may improve blood-brain barrier penetration compared to smaller heterocycles, though this remains speculative without direct data .

Biological Activity

1-(3,4-Dimethylbenzoyl)-3-(4-methoxyphenyl)azepane is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a unique azepane ring structure substituted with a dimethylbenzoyl group and a methoxyphenyl group. This structural configuration may contribute to its biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies indicate potential efficacy against certain viral infections.
  • Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes related to neurodegenerative diseases.

Antiviral Activity

Research has suggested that the compound may inhibit viral replication mechanisms. A study indicated that derivatives of similar compounds displayed antiviral activity against yellow fever virus, suggesting a potential pathway for further exploration in antiviral therapies .

Anticancer Activity

Recent findings highlight the compound's cytotoxic effects on various cancer cell lines. In vitro assays revealed that it induces apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Case Study: Cytotoxicity Assays

A series of cytotoxicity assays were performed to evaluate the effectiveness of this compound against different cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference Drug (Bleomycin) IC50 (µM)
FaDu5.28.0
MCF76.59.5
HL604.87.2

Enzyme Inhibition Studies

The compound's interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been investigated due to its implications for neurodegenerative diseases like Alzheimer’s. It showed significant inhibitory effects with IC50 values comparable to standard inhibitors such as donepezil .

Binding Affinity Analysis

Molecular docking studies have been conducted to assess the binding affinity of the compound to AChE and BuChE. The binding energies were calculated using molecular dynamics simulations, revealing favorable interactions.

CompoundBinding Energy (kcal/mol)
This compound-56
Donepezil-52

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